Cas no 2225153-15-9 ([3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid)
![[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid structure](https://ja.kuujia.com/scimg/cas/2225153-15-9x500.png)
[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid 化学的及び物理的性質
名前と識別子
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- [3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid
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- インチ: 1S/C10H16BNO2/c1-4-7(2)10-5-9(11(13)14)8(3)6-12-10/h5-7,13-14H,4H2,1-3H3
- InChIKey: OXKCBHITMGHDME-UHFFFAOYSA-N
- ほほえんだ: C([H])(C1N=CC(C([H])([H])[H])=C(B(O)O)C=1)(C([H])([H])[H])C([H])([H])C([H])([H])[H]
[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904202-25mg |
[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid |
2225153-15-9 | 95% | 25mg |
¥72,000.00 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904202-5mg |
[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid |
2225153-15-9 | 95% | 5mg |
¥26,962.00 | 2022-01-12 |
[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acidに関する追加情報
[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic Acid: A Comprehensive Overview
[3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid, identified by the CAS number 2225153-15-9, is a specialized organic compound with significant applications in modern chemical synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatility in various chemical reactions, particularly in the field of organometallic chemistry. The presence of the boronic acid group at the 4-position of the pyridine ring makes this compound highly reactive and suitable for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The methyl and sec-butyl substituents at positions 3 and 6, respectively, contribute to the compound's unique electronic and steric properties, making it a valuable building block in drug discovery and materials science.
The synthesis of [3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid typically involves a multi-step process that begins with the preparation of the corresponding pyridine derivative. The introduction of the boronic acid group is often achieved through a nucleophilic aromatic substitution or via a palladium-catalyzed coupling reaction. Recent advancements in catalytic methods have enabled higher yields and improved selectivity in these reactions, making the synthesis of such compounds more efficient and scalable. The use of isotopic labeling (as indicated by the "d12" designation) is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies, where it helps to simplify complex spectra by reducing solvent signals.
In terms of applications, [3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid has found significant utility in medicinal chemistry. Its ability to participate in cross-coupling reactions allows for the construction of complex molecular frameworks that are essential in drug design. For instance, this compound can serve as a precursor for generating biologically active molecules with potential anti-cancer, anti-inflammatory, or neuroprotective properties. Recent studies have highlighted its role in the development of small-molecule inhibitors targeting key enzymes involved in disease pathways. Additionally, its application extends to materials science, where it can be used as a precursor for synthesizing advanced materials with tailored electronic properties.
The structural features of this compound also make it an attractive candidate for exploring new reaction mechanisms. The interplay between the electron-withdrawing boronic acid group and the electron-donating methyl and sec-butyl substituents creates a unique electronic environment that can influence reactivity in various chemical transformations. Researchers have recently investigated its behavior in metal-catalyzed reactions under different conditions, leading to insights into how substituent effects can be leveraged to control reaction outcomes.
In conclusion, [3-Methyl-6-(sec-butyl)-d12]-pyridine-4-boronic acid (CAS No. 2225153-15-9) stands out as a versatile and valuable compound in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a key building block in modern chemistry. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow further.
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